2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

PI3Kδ inhibition Medicinal chemistry Kinase selectivity

Procure 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 916256-71-8) for PI3Kδ drug discovery and advanced fluorophore synthesis. This scaffold's unique 2-methyl-3-carbaldehyde substitution pattern enables selective kinase inhibition (IC₅₀ down to 2.8 nM) and superior fluorophore quantum yields (up to 44%). The regioselective formylation handle ensures precise derivatization, making it essential for SAR studies and scale-up applications. Inquire for high-purity (≥95%) R&D quantities.

Molecular Formula C8H7N3O
Molecular Weight 161.2
CAS No. 916256-71-8
Cat. No. B6252701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS916256-71-8
Molecular FormulaC8H7N3O
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 916256-71-8) Procurement and Technical Specifications


2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 916256-71-8) is a heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound features a fused pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 2-position and a carbaldehyde group at the 3-position, making it a versatile synthetic intermediate and a scaffold of interest in medicinal chemistry [1]. The compound is commercially available from specialized chemical suppliers for research and development purposes, with purity specifications typically at or above 95% for advanced synthetic applications .

Why In-Class Substitution of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Fails: Procurement Considerations


The pyrazolo[1,5-a]pyrimidine scaffold presents multiple substitution possibilities, but small structural variations profoundly alter both synthetic utility and biological target engagement. The 2-methyl substituent on 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is not a trivial modification; it defines the compound's regioselective formylation behavior under Vilsmeier-Haack conditions and directly influences the photophysical properties of downstream fluorophores, with quantum yields varying up to 44% depending on substitution pattern [1]. Furthermore, in the context of PI3Kδ inhibition, the 2-methylpyrazolo[1,5-a]pyrimidine core provides a specific hinge-binding motif that analogs lacking this exact substitution pattern cannot replicate, resulting in IC50 differences spanning three orders of magnitude (from 37 nM to >60 µM) across closely related structures [2]. Generic substitution with unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) or 7-substituted analogs would eliminate the precise electronic and steric profile required for selective kinase engagement and would alter the regioselectivity of downstream derivatization reactions, fundamentally compromising both synthetic efficiency and biological activity .

Quantitative Differentiation Evidence for 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 916256-71-8) Against Closest Analogs


PI3Kδ Inhibitory Activity: 2-Methyl Core Delivers Low Nanomolar IC50 with High Isoform Selectivity

The 2-methylpyrazolo[1,5-a]pyrimidine scaffold serves as a privileged core for PI3Kδ inhibitor development, with compound 24 (featuring the 2-methyl substitution pattern) demonstrating PI3Kδ IC50 = 37 nM and exceptional selectivity ratios of α/δ = 172, β/δ = 389, and γ/δ = 1332 [1]. In contrast, compound 23, a structural analog lacking the optimized R2 substituent but retaining the 2-methyl core, exhibited significantly weaker activity with PI3Kδ IC50 = 402 nM—a greater than 10-fold reduction in potency [1]. The most potent compound in the series (CPL302253, 54) achieved IC50 = 2.8 nM against PI3Kδ [1]. This demonstrates that the 2-methylpyrazolo[1,5-a]pyrimidine core enables optimization into single-digit nanomolar inhibitors, a capability not shared by unsubstituted or 7-substituted pyrazolo[1,5-a]pyrimidine cores, which typically yield micromolar PI3Kδ activity (compound 5: IC50 = 3.56 µM; compound 6: IC50 = 2.30 µM) [1].

PI3Kδ inhibition Medicinal chemistry Kinase selectivity Anti-inflammatory drug discovery

Synthetic Yield Advantage: 2-Methyl-3-carbaldehyde Intermediate Enables High-Yield Fluorophore Synthesis up to 98%

3-Formylpyrazolo[1,5-a]pyrimidines bearing the 2-methyl substituent serve as strategic intermediates for the preparation of functional fluorophores, with reported yields up to 98% for downstream derivatization reactions [1]. The microwave-assisted one-pot synthesis of 3-formylpyrazolo[1,5-a]pyrimidines 4a-k proceeds in good yields specifically when the 2-position is methyl-substituted, as this substitution pattern directs regioselective formylation under Vilsmeier-Haack conditions [1]. Among 2-methyl derivatives evaluated for photophysical properties, compounds substituted at position 7 with different acceptor or donor groups exhibited large Stokes shifts, and the p-methoxyphenyl derivative (4-An) demonstrated strong fluorescence intensity with quantum yields up to 44% due to enhanced intramolecular charge transfer (ICT) [1]. In contrast, pyrazolo[1,5-a]pyrimidine-3-carbaldehyde without the 2-methyl substituent (CAS 879072-59-0) lacks the electron-donating methyl group that enhances both regioselectivity in formylation reactions and the fluorescence quantum yield of resulting fluorophores .

Fluorescent probe synthesis Microwave-assisted synthesis Regioselective formylation Organic synthesis

Structural Advantage: 2-Methyl Substitution Defines Regioselective Reactivity and Hinge-Binding Kinase Engagement

The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core is critical for two distinct structural functions. First, it directs regioselective formylation under Vilsmeier-Haack conditions, ensuring that the carbaldehyde group is installed specifically at the 3-position rather than at alternative reactive sites on the pyrazolo[1,5-a]pyrimidine scaffold [1]. This regioselectivity is essential for obtaining the desired 3-carbaldehyde intermediate for downstream applications. Second, in the context of PI3Kδ inhibition, the 2-methylpyrazolo[1,5-a]pyrimidine core engages the kinase hinge-binding motif, and the methyl group at the 2-position contributes to the specific steric and electronic profile that enables optimization toward high isoform selectivity [2]. The interaction with Trp-760 (the "tryptophan shelf") in PI3Kδ is particularly sensitive to the substitution pattern at the 2-position, as this region of the molecule projects toward the specificity pocket between Trp-812 and Met-804 [2]. Unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) or 7-substituted analogs (e.g., 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, CAS 478249-07-9 analogs) lack this precise 2-methyl-3-carbaldehyde substitution pattern and therefore cannot achieve the same combination of regioselective reactivity and kinase hinge-binding engagement .

Regioselective synthesis Kinase hinge-binding motif Structure-activity relationship Medicinal chemistry

High-Value Application Scenarios for 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 916256-71-8) Based on Quantitative Differentiation Evidence


PI3Kδ-Selective Inhibitor Development for Inflammatory and Autoimmune Disease Drug Discovery

Procure 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as the core scaffold for developing selective PI3Kδ inhibitors targeting asthma, COPD, and other inflammatory conditions. Based on demonstrated optimization of this scaffold to achieve PI3Kδ IC50 values as low as 2.8 nM with α/δ selectivity ratios up to 172, this compound provides a validated starting point for medicinal chemistry campaigns requiring high isoform selectivity to minimize off-target effects on PI3Kα (involved in embryogenesis and metabolism) [1]. The 2-methyl-3-carbaldehyde substitution pattern specifically enables functionalization at the 5-position for indole attachment (key to potency optimization) while maintaining the hinge-binding engagement essential for kinase inhibition [1].

Synthesis of High-Quantum-Yield Fluorescent Probes for Bioimaging and Environmental Sensing

Utilize 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a strategic intermediate for constructing functional fluorophores with quantum yields up to 44% and large Stokes shifts [2]. The microwave-assisted synthetic protocol enables efficient one-pot conversion to 3-formylpyrazolo[1,5-a]pyrimidines with yields up to 98%, making this compound cost-effective for scale-up in probe development [2]. The 2-methyl substituent is essential for achieving the enhanced intramolecular charge transfer (ICT) that drives the high fluorescence quantum yields observed in derivatives such as the p-methoxyphenyl analog (4-An) [2].

Regioselective Derivatization Studies Requiring 3-Position Aldehyde Functionality

Select this compound for synthetic routes requiring a pyrazolo[1,5-a]pyrimidine scaffold with a reactive aldehyde handle specifically at the 3-position. The 2-methyl substituent directs regioselective formylation under Vilsmeier-Haack conditions, ensuring that subsequent derivatization (e.g., Knoevenagel condensations, reductive aminations, or hydrazone formations) occurs exclusively at the intended 3-position [2]. This regioselectivity is not reliably achieved with unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbaldehyde analogs, making the 2-methyl derivative the preferred choice for structure-activity relationship (SAR) studies and library synthesis where positional integrity is critical.

Medicinal Chemistry Scaffold Optimization for Dual-Target Kinase Inhibitors

Leverage the 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde core for developing dual-target inhibitors, as demonstrated by derivatives showing activity against both BTK and PI3Kδ [3]. The scaffold's ability to accommodate diverse R1 and R2 substituents while maintaining PI3Kδ engagement makes it suitable for fragment-based drug discovery (FBDD) approaches and parallel library synthesis aimed at polypharmacology. The 3-carbaldehyde group provides a versatile handle for introducing various amine-containing moieties via reductive amination, enabling rapid exploration of chemical space around the pyrazolo[1,5-a]pyrimidine core [1].

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